molecular formula C11H15BrClO4P B12607712 (5-Bromo-2-chlorophenyl)methyl diethyl phosphate CAS No. 874650-33-6

(5-Bromo-2-chlorophenyl)methyl diethyl phosphate

Cat. No.: B12607712
CAS No.: 874650-33-6
M. Wt: 357.56 g/mol
InChI Key: LGIURNJEGJUVMI-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)methyl diethyl phosphate is an organophosphorus compound with the molecular formula C11H15BrClO4P. This compound is characterized by the presence of bromine, chlorine, and phosphate groups attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)methyl diethyl phosphate typically involves the reaction of (5-Bromo-2-chlorophenyl)methanol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to avoid any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)methyl diethyl phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the phosphate ester bond.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Hydrolysis: The hydrolysis products include (5-Bromo-2-chlorophenyl)methanol and diethyl phosphate.

    Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.

Scientific Research Applications

(5-Bromo-2-chlorophenyl)methyl diethyl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for introducing phosphate groups into molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)methyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can mimic natural phosphate-containing molecules, allowing the compound to inhibit or activate certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chlorophenyl)methyl diethyl phosphate: is similar to other organophosphorus compounds such as:

Uniqueness

  • This compound is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

874650-33-6

Molecular Formula

C11H15BrClO4P

Molecular Weight

357.56 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)methyl diethyl phosphate

InChI

InChI=1S/C11H15BrClO4P/c1-3-15-18(14,16-4-2)17-8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3

InChI Key

LGIURNJEGJUVMI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCC1=C(C=CC(=C1)Br)Cl

Origin of Product

United States

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